(2E)-N-[benzyl(phenyl)carbamothioyl]-3-phenylprop-2-enamide
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Overview
Description
(2E)-N-[benzyl(phenyl)carbamothioyl]-3-phenylprop-2-enamide is an organic compound characterized by its complex structure, which includes a benzyl group, a phenyl group, and a carbamothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[benzyl(phenyl)carbamothioyl]-3-phenylprop-2-enamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
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Formation of the Benzyl Phenyl Carbamothioyl Intermediate
Reactants: Benzyl chloride, phenyl isothiocyanate.
Conditions: The reaction is carried out in an organic solvent such as dichloromethane, under reflux conditions.
Product: Benzyl phenyl carbamothioyl chloride.
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Coupling with 3-Phenylprop-2-enamide
Reactants: Benzyl phenyl carbamothioyl chloride, 3-phenylprop-2-enamide.
Conditions: The reaction is typically performed in the presence of a base such as triethylamine, at room temperature.
Product: this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[benzyl(phenyl)carbamothioyl]-3-phenylprop-2-enamide undergoes various chemical reactions, including:
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Oxidation
Reagents: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Conditions: Typically performed in an aqueous or organic solvent at controlled temperatures.
Products: Oxidized derivatives, potentially including sulfoxides or sulfones.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Conducted in an inert atmosphere, often in an organic solvent.
Products: Reduced forms, possibly including amines or thiols.
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Substitution
Reagents: Halogenating agents or nucleophiles.
Conditions: Varies depending on the specific substitution reaction.
Products: Substituted derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenating agents (e.g., bromine), nucleophiles (e.g., amines).
Scientific Research Applications
Chemistry
In chemistry, (2E)-N-[benzyl(phenyl)carbamothioyl]-3-phenylprop-2-enamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential interactions with biological macromolecules. Studies might focus on its binding affinity to proteins or its role in modulating enzyme activity.
Medicine
In medicine, this compound could be explored for its pharmacological properties
Industry
In industrial applications, this compound might be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals. Its unique reactivity can be harnessed to create high-value products.
Mechanism of Action
The mechanism of action of (2E)-N-[benzyl(phenyl)carbamothioyl]-3-phenylprop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. For example, it could inhibit an enzyme by binding to its active site, thereby preventing substrate access and subsequent catalysis.
Molecular Targets and Pathways
Enzymes: Potential targets include proteases, kinases, or other enzymes involved in critical biological processes.
Receptors: The compound may interact with cell surface receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-N-phenylthiourea: Shares the benzyl and phenyl groups but differs in the overall structure.
3-Phenylprop-2-enamide: Contains the phenylprop-2-enamide moiety but lacks the benzyl(phenyl)carbamothioyl group.
Uniqueness
(2E)-N-[benzyl(phenyl)carbamothioyl]-3-phenylprop-2-enamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential and develop new uses in various scientific fields.
Properties
Molecular Formula |
C23H20N2OS |
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Molecular Weight |
372.5 g/mol |
IUPAC Name |
(E)-N-[benzyl(phenyl)carbamothioyl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C23H20N2OS/c26-22(17-16-19-10-4-1-5-11-19)24-23(27)25(21-14-8-3-9-15-21)18-20-12-6-2-7-13-20/h1-17H,18H2,(H,24,26,27)/b17-16+ |
InChI Key |
BBCKLPMPDQAPAR-WUKNDPDISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=C2)C(=S)NC(=O)/C=C/C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=C2)C(=S)NC(=O)C=CC3=CC=CC=C3 |
Origin of Product |
United States |
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